2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. A sulfanyl (-S-) linker connects the triazole moiety to an acetamide group, which is further substituted with a 3,4-difluorophenyl ring.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4OS/c1-24-16(10-2-4-11(18)5-3-10)22-23-17(24)26-9-15(25)21-12-6-7-13(19)14(20)8-12/h2-8H,9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSPWWLSTIZHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C21H22ClN5OS
- Molecular Weight : 427.95 g/mol
- CAS Number : 562832-80-8
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to this compound have been tested against various fungal strains.
| Compound Name | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Fluconazole | C. albicans | 50 | |
| Triazole Derivative | A. fumigatus | 20 | |
| 2-{...} | C. neoformans | 10 |
Anticancer Activity
Triazole derivatives have also shown promising anticancer activity. In vitro studies have reported that certain triazole compounds can inhibit the growth of cancer cell lines.
Case Study: Anticancer Effects
A study evaluated the effects of various triazole derivatives on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The results are summarized in the table below:
These findings suggest that the compound may possess significant potential as an anticancer agent.
The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways within cells. For example, some compounds inhibit cytochrome P450 enzymes involved in fungal ergosterol biosynthesis, leading to increased cell membrane permeability and ultimately cell death.
In Vivo Studies
In vivo studies involving animal models have demonstrated the efficacy of triazole derivatives in treating infections and tumors. For instance:
- Efficacy Against Fungal Infections : Administration of triazole derivatives showed a reduction in fungal load in infected mice.
- Anticancer Efficacy : In a mouse model of cancer, treatment with certain triazole compounds resulted in significant tumor size reduction compared to control groups.
Toxicity Studies
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. The toxicity profile of triazole derivatives has been investigated through various studies:
These results indicate a relatively safe profile at therapeutic doses.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group (Cl) is a common EWG in these analogs, enhancing metabolic stability and influencing electronic properties of the triazole ring.
Variations in the Acetamide Substituent
Key Observations :
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound increases electronegativity and may enhance hydrogen-bonding interactions with biological targets compared to mono-fluorinated analogs .
- Polar Groups: The dimethylamino group in improves aqueous solubility, a critical factor for oral bioavailability.
Hydrogen Bonding and Crystal Packing
The target compound’s crystal structure (as inferred from related analogs ) reveals:
- N–H⋯O Hydrogen Bonds : Infinite chains along the [100] axis stabilize the crystal lattice.
- Dihedral Angles : The 3,4-difluorophenyl and 4-chlorophenyl rings form a dihedral angle of 65.2°, reducing π-π stacking compared to planar analogs but enhancing conformational flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
